molecular formula C16H12Br2N4OS B11977080 2,4-dibromo-6-((E)-{[3-mercapto-5-(2-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol

2,4-dibromo-6-((E)-{[3-mercapto-5-(2-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol

Cat. No.: B11977080
M. Wt: 468.2 g/mol
InChI Key: XOGDJTDVTSONOV-UFWORHAWSA-N
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Description

2,4-Dibromo-6-((E)-{[3-mercapto-5-(2-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol is a complex organic compound with the molecular formula C20H12Br4N2O2. This compound is known for its unique structural features, which include bromine atoms and a triazole ring, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dibromo-6-((E)-{[3-mercapto-5-(2-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes and the use of automated reactors to control the reaction conditions precisely. The scalability of the synthesis process is crucial for producing the compound in sufficient quantities for research and application purposes .

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-6-((E)-{[3-mercapto-5-(2-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation, often requiring specific solvents and temperature controls .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can produce various substituted phenols .

Scientific Research Applications

2,4-Dibromo-6-((E)-{[3-mercapto-5-(2-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-dibromo-6-((E)-{[3-mercapto-5-(2-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol involves its interaction with specific molecular targets. The bromine atoms and triazole ring play crucial roles in binding to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in inhibiting certain enzymes involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,4-dibromo-6-((E)-{[3-mercapto-5-(2-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol apart is its combination of bromine atoms and the triazole ring, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for diverse scientific investigations .

Properties

Molecular Formula

C16H12Br2N4OS

Molecular Weight

468.2 g/mol

IUPAC Name

4-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-3-(2-methylphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H12Br2N4OS/c1-9-4-2-3-5-12(9)15-20-21-16(24)22(15)19-8-10-6-11(17)7-13(18)14(10)23/h2-8,23H,1H3,(H,21,24)/b19-8+

InChI Key

XOGDJTDVTSONOV-UFWORHAWSA-N

Isomeric SMILES

CC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=C(C(=CC(=C3)Br)Br)O

Canonical SMILES

CC1=CC=CC=C1C2=NNC(=S)N2N=CC3=C(C(=CC(=C3)Br)Br)O

Origin of Product

United States

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